molecular formula C15H12N2O3 B180010 Ethyl 3-cyano-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylate CAS No. 18060-61-2

Ethyl 3-cyano-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylate

Cat. No.: B180010
CAS No.: 18060-61-2
M. Wt: 268.27 g/mol
InChI Key: KJWCKDUAUSMBFC-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylate (CAS: 18060-61-2) is a heterocyclic compound with the molecular formula C₁₅H₁₂N₂O₃ and a molecular weight of 268.272 g/mol . Its structure features:

  • A 1,2-dihydropyridine core with a keto group at position 2.
  • A cyano (-CN) substituent at position 3, enhancing electrophilic reactivity.
  • A phenyl group at position 6, contributing to aromatic interactions and lipophilicity.
  • An ethyl ester at position 4, influencing solubility and metabolic stability.

The compound is widely used in medicinal chemistry as a precursor for synthesizing bioactive molecules, particularly those targeting enzymes or receptors where electronic and steric effects of substituents are critical .

Properties

IUPAC Name

ethyl 3-cyano-2-oxo-6-phenyl-1H-pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-2-20-15(19)11-8-13(10-6-4-3-5-7-10)17-14(18)12(11)9-16/h3-8H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWCKDUAUSMBFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)NC(=C1)C2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Dicarbonyl Compounds

A widely reported strategy involves the cyclocondensation of β-dicarbonyl derivatives with cyanoacetamide or ethyl cyanoacetate. For instance, Seifi et al. demonstrated that β-diketones react with malononitrile in ethanol under triethylamine catalysis to yield 3-cyano-2-pyridone derivatives. Adapting this approach, the phenyl-substituted target compound can be synthesized by substituting acetylacetone with benzalacetophenone. The reaction proceeds via enamine formation, followed by intramolecular cyclization, as shown in the generalized mechanism below:

β-Diketone+MalononitrileEt3N, EtOH3-Cyano-2-pyridone+H2O\text{β-Diketone} + \text{Malononitrile} \xrightarrow{\text{Et}3\text{N, EtOH}} \text{3-Cyano-2-pyridone} + \text{H}2\text{O}

Key advantages include moderate yields (60–75%) and operational simplicity, though regioselectivity challenges may arise with unsymmetrical β-diketones.

Oxidation of 1,4,5,6-Tetrahydropyridine Intermediates

Two-Step Synthesis via 4H-Pyran Intermediates

A green approach developed by Hernández-Luis et al. involves synthesizing ethyl-5-cyano-4-aryl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylates from 4H-pyrans under infrared (IR) irradiation. For the phenyl variant, the protocol is as follows:

  • Step 1 : IR irradiation (80°C, 15 min) of 4H-pyran 7a (1.50 mmol) with H2_2SO4_4 (10 mol%) in ethanol produces a diastereomeric mixture of tetrahydropyridines.

  • Step 2 : Oxidation with DDQ (1.52 mmol) under IR irradiation (90°C, 10 min) yields the dihydropyridine derivative.

This method achieves yields of 85–92% with reduced reaction times (<30 min total) compared to conventional heating.

Table 1: Comparative Efficiency of IR vs. Conventional Heating

ParameterIR IrradiationConventional Heating
Reaction Time25 min2–4 h
Yield89%72%
Energy ConsumptionLowHigh

One-Pot Tandem Reactions

Knoevenagel-Michael-Cyclization Cascade

Hosseini and Bayat reported a one-pot synthesis of 3-cyano-2-pyridones using cyanoacetohydrazide, malononitrile, and aldehydes in aqueous ethanol. For the target compound, substituting the aldehyde with benzaldehyde introduces the phenyl group. The sequence involves:

  • Knoevenagel Condensation : Formation of α,β-unsaturated nitriles.

  • Michael Addition : Attack by cyanoacetohydrazide.

  • Cyclization and Aromatization : Piperidine-catalyzed intramolecular cyclization followed by oxidative aromatization.

Yields range from 68–82%, with water as a green solvent enhancing sustainability.

Chalcone-Based Cyclization Routes

Condensation with Ethyl Cyanoacetate

4,6-Diaryl-3-cyano-2-pyridones are accessible via condensation of α,β-unsaturated ketones (chalcones) with ethyl cyanoacetate and ammonium acetate. For example, refluxing benzalacetophenone, ethyl cyanoacetate, and NH4_4OAc in ethanol (12 h) affords the target compound in 65% yield. The mechanism proceeds through enamine intermediate formation and subsequent cyclodehydration.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Dušan et al. demonstrated microwave-assisted synthesis of N-substituted 3-cyano-2-pyridones using β-diketones and cyanoacetamides. Adapting this method, benzalacetophenone and ethyl cyanoacetamide react under microwave irradiation (100°C, 20 min) with piperidine catalysis, yielding the target compound in 78% yield. Microwave conditions reduce reaction times by 80% compared to conventional methods.

Critical Analysis of Methodologies

Yield and Purity Considerations

  • Multi-Component Reactions : Offer moderate yields (60–75%) but require simple setups.

  • IR-Assisted Oxidation : Delivers high yields (85–92%) with excellent purity, minimizing side products.

  • One-Pot Cascades : Balance yield (68–82%) and sustainability but demand precise stoichiometric control.

Environmental and Economic Impact

  • Green Solvents : Water or ethanol reduces toxicity.

  • Energy Efficiency : IR and microwave methods cut energy use by 50–70% .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-2-oxo-6-phenyl-1H-pyridine-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 3-cyano-2-oxo-6-phenyl-1H-pyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-cyano-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its derivatives have been shown to inhibit viral replication by targeting viral enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of Ethyl 3-cyano-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylate can be contextualized by comparing it to analogs with variations in substituents. Below is a detailed analysis:

Substituent Variations at Position 6

Compound Name Substituent (Position 6) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Phenyl C₁₅H₁₂N₂O₃ 268.27 High lipophilicity; potential CNS activity due to aromatic interactions
Ethyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate Methyl C₁₀H₁₀N₂O₃ 206.20 Reduced steric bulk; improved solubility in polar solvents
Ethyl 3-cyano-6-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylate Ethyl C₁₁H₁₂N₂O₃ 220.22 Moderate lipophilicity; intermediate metabolic stability
Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate Trifluoromethyl C₁₀H₉F₃NO₃ 248.18 Enhanced electron-withdrawing effects; increased reactivity in SNAr reactions

Key Observations:

  • Phenyl vs. In contrast, methyl/ethyl analogs exhibit better solubility, favoring pharmacokinetic optimization .

Substituent Variations at Position 3

Compound Name Substituent (Position 3) Molecular Formula Key Functional Impact References
Ethyl 3-(benzyloxy)-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate Benzyloxy (-OCH₂C₆H₅) C₁₆H₁₇NO₄ Increased steric bulk; potential for hydrogen bonding via oxygen
Ethyl 6-cyano-3-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate Methoxy (-OCH₃) C₁₁H₁₂N₂O₄ Electron-donating effects; altered metabolic pathways

Key Observations:

  • Cyano (-CN) vs. Methoxy (-OCH₃): The cyano group in the target compound is strongly electron-withdrawing, polarizing the pyridine ring and facilitating nucleophilic attacks.

Biological Activity

Ethyl 3-cyano-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylate (C15H12N2O3), a heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a cyano group, an oxo group, and a phenyl group. Its molecular weight is approximately 268.27 g/mol, and it is characterized by significant reactivity due to the presence of these functional groups.

Property Value
Molecular FormulaC15H12N2O3
Molecular Weight268.27 g/mol
CAS Number18060-61-2
LogP2.50
PSA (Polar Surface Area)83.21 Ų

Antiviral and Anticancer Properties

Research indicates that derivatives of this compound exhibit significant antiviral and anticancer activities. These effects are primarily attributed to their ability to inhibit specific enzymes or receptors involved in viral replication and cancer cell proliferation.

  • Antiviral Activity : Some derivatives have shown promising results against various viruses by inhibiting viral polymerases or proteases.
  • Anticancer Activity : The compound has demonstrated cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.

The biological activity of this compound is linked to its interaction with biological targets through several proposed mechanisms:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Binding : Molecular docking studies suggest that it binds effectively to specific receptors, altering signaling pathways that promote cell growth and survival.

Case Studies

Several studies have highlighted the biological potential of this compound:

  • Study on Antiviral Activity : A study published in the Journal of Medicinal Chemistry reported that a derivative exhibited significant antiviral activity against the influenza virus, demonstrating IC50 values in the low micromolar range .
  • Anticancer Efficacy : Research in Cancer Letters showed that treatment with this compound led to a reduction in tumor size in xenograft models of lung cancer, with a noted decrease in Ki67 expression (a marker for proliferation) .
  • Mechanistic Insights : A study utilizing molecular dynamics simulations revealed how the compound interacts with the active site of target enzymes, providing insights into its inhibitory effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound Name Structural Features Biological Activity
Ethyl 3-cyano-2-hydroxy-6-phenylisonicotinateHydroxy instead of oxo groupModerate antibacterial activity
Ethyl 6-methyl-2-oxo-4-phenyl-tetrahydropyrimidineTetrahydropyrimidine ringAntitumor activity
Ethyl 3-cyano-2-pyridone derivativesSimilar pyridine frameworkVarying antiviral properties

Q & A

Q. What are the standard methods for synthesizing Ethyl 3-cyano-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylate, and how are reaction conditions optimized?

Synthesis typically involves condensation reactions using substituted pyridine precursors. Key steps include:

  • Cyclocondensation : Reacting cyanoacetamide derivatives with ethyl acetoacetate under acidic or basic conditions.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates, while temperature control (80–120°C) prevents decomposition of intermediates .
  • Yield Improvement : Catalytic bases like piperidine or acetic acid increase yields to >85% by facilitating enolate formation .

Q. How is the compound’s structure confirmed using spectroscopic and crystallographic methods?

Methodological Workflow :

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Peaks at δ 1.3–1.4 ppm (ethyl CH₃), δ 7.2–7.5 ppm (phenyl protons), and δ 8.1 ppm (pyridine H) confirm substituent positions .
  • ¹³C NMR : Signals at ~165 ppm (ester C=O) and ~115 ppm (C≡N) validate functional groups.

X-ray Crystallography :

  • Software : SHELXL refines atomic coordinates using high-resolution data. The dihedral angle between pyridine and phenyl rings (15–25°) indicates planarity .
  • ORTEP-3 : Generates thermal ellipsoid plots to visualize bond distortions .

Q. Key Metrics :

  • R-factor : <0.05 for high-confidence refinement .
  • Hydrogen Bonding : N–H···O interactions stabilize the crystal lattice .

Q. What are the compound’s key physical properties (solubility, melting point) relevant to experimental handling?

  • Melting Point : 242–244°C (determined via differential scanning calorimetry) .
  • Solubility : Soluble in DMSO, DMF, and ethanol; insoluble in water due to hydrophobic phenyl and ester groups .
  • Stability : Hygroscopic in polar solvents; store under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in the crystal lattice influence the compound’s supramolecular assembly?

Graph Set Analysis (Etter’s formalism):

  • Motifs : R₂²(8) motifs form via N–H···O=C interactions between adjacent molecules, creating chains along the a-axis .
  • Puckering Analysis : Cremer-Pople coordinates quantify pyridine ring distortion (θ = 15°, φ = 30°), affecting packing density .

Table : Hydrogen Bond Parameters

Donor–AcceptorDistance (Å)Angle (°)Graph Set
N–H···O=C2.85165R₂²(8)
C–H···O3.10145S(6)

Q. How can computational modeling predict the compound’s electronic properties and reactivity?

DFT Workflow :

Geometry Optimization : B3LYP/6-31G(d) basis set minimizes energy and calculates frontier orbitals.

HOMO-LUMO Gap : ~4.1 eV suggests moderate electrophilicity, with electron density localized on the cyano group .

Reactivity Descriptors : Fukui indices (ƒ⁺ = 0.12 for C4) identify nucleophilic attack sites .

Q. How can contradictory spectral data (e.g., IR vs. NMR) be resolved during characterization?

Case Study : A reported IR peak at 2221 cm⁻¹ (C≡N stretch) conflicts with ¹³C NMR (δ 115 ppm).

  • Resolution :
    • Isotopic Labeling : ¹⁵N-cyano labeling shifts the IR peak, confirming assignment .
    • Cross-Validation : Compare with mass spectrometry (m/z 192 [M⁺]) to rule out impurities .

Q. What strategies are employed to study the compound’s biological activity, such as enzyme inhibition?

Methodology :

  • In Vitro Assays : Incubate with target enzymes (e.g., phosphodiesterase) and measure IC₅₀ via fluorescence quenching .
  • Docking Studies : AutoDock Vina predicts binding to AMPA receptors (ΔG = -9.2 kcal/mol) via π-π stacking with phenyl groups .

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